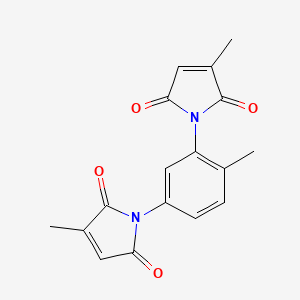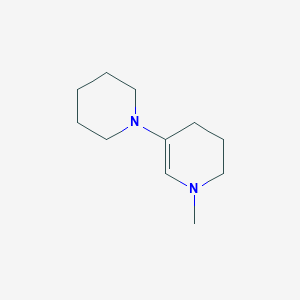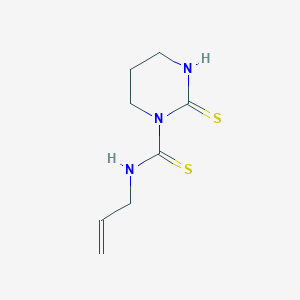![molecular formula C31H26IOP B14301414 Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide CAS No. 112773-53-2](/img/structure/B14301414.png)
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is a quaternary phosphonium salt. It is a compound that features a phosphonium ion with three phenyl groups and one (3-phenoxyphenyl)methyl group, paired with an iodide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide typically involves the quaternization of triphenylphosphine with an appropriate alkyl halide. In this case, the reaction involves triphenylphosphine and (3-phenoxyphenyl)methyl iodide. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of phosphonium salts often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and (3-phenoxyphenyl)methyl iodide.
Substitution: Corresponding phosphonium salts with different anions.
Applications De Recherche Scientifique
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones
Biology: Investigated for its potential use in biological systems due to its ability to interact with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide involves its ability to form ylides, which are key intermediates in the Wittig reaction. The phosphonium ion stabilizes the carbanion formed during the reaction, facilitating the formation of alkenes from carbonyl compounds. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a four-membered ring intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the (3-phenoxyphenyl)methyl group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is unique due to the presence of the (3-phenoxyphenyl)methyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
112773-53-2 |
|---|---|
Formule moléculaire |
C31H26IOP |
Poids moléculaire |
572.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C31H26OP.HI/c1-5-15-27(16-6-1)32-28-17-13-14-26(24-28)25-33(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31;/h1-24H,25H2;1H/q+1;/p-1 |
Clé InChI |
ZITQCRVYQVYOBY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

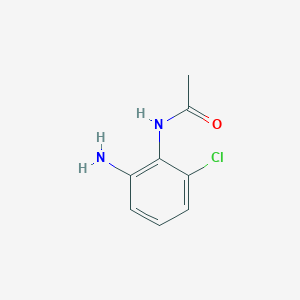
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
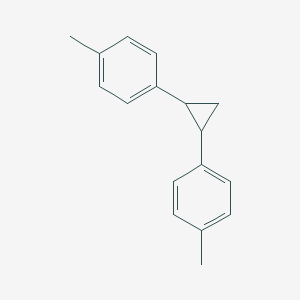

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
